Phgdh-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

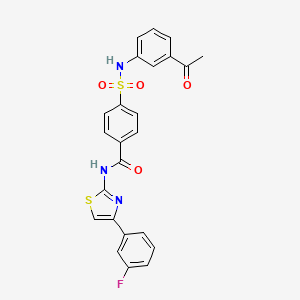

Molecular Formula |

C24H18FN3O4S2 |

|---|---|

Molecular Weight |

495.5 g/mol |

IUPAC Name |

4-[(3-acetylphenyl)sulfamoyl]-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C24H18FN3O4S2/c1-15(29)17-4-3-7-20(13-17)28-34(31,32)21-10-8-16(9-11-21)23(30)27-24-26-22(14-33-24)18-5-2-6-19(25)12-18/h2-14,28H,1H3,(H,26,27,30) |

InChI Key |

VUAMLKVINZWIJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Phgdh-IN-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for Phgdh-IN-3, a small molecule inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). It details the inhibitor's effects on enzymatic activity, cellular metabolism, and associated signaling pathways, and includes relevant experimental protocols for its characterization.

Introduction: PHGDH in Cancer Metabolism

3-Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway.[1][2] It diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the synthesis of serine by converting it to 3-phosphohydroxypyruvate (3-PHP) in an NAD⁺-dependent reaction.[3][4] Serine is a non-essential amino acid, but its synthesis is vital for rapidly proliferating cells, including cancer cells. It serves as a precursor for the synthesis of other amino acids (glycine and cysteine), lipids, and nucleotides, and is a primary source of one-carbon units for various anabolic processes.[2]

Numerous studies have identified the overexpression of PHGDH in a variety of cancers, such as breast cancer, melanoma, and lung cancer, where it is often associated with poor patient prognosis.[3][5][6] Cancer cells with high levels of PHGDH expression become dependent on the serine synthesis pathway for survival and proliferation.[2][5] This dependency makes PHGDH an attractive therapeutic target for the development of novel anti-cancer agents. This compound is one such inhibitor designed to target this metabolic vulnerability.

This compound: An Orally Active PHGDH Inhibitor

This compound is an orally active small molecule inhibitor of the PHGDH enzyme.[7] By directly inhibiting PHGDH activity, it effectively blocks the de novo synthesis of serine from glucose, thereby depriving cancer cells of a crucial metabolite required for growth.[7] Its efficacy has been demonstrated in cell lines that exhibit PHGDH gene amplification or overexpression.[7]

Quantitative Data Summary

The inhibitory potency and pharmacokinetic properties of this compound have been characterized through various assays. The key quantitative data are summarized below.

| Parameter | Value | Assay Type | Target | Source |

| IC₅₀ | 2.8 µM | Enzymatic Inhibition | PHGDH | |

| K_d | 2.33 µM | Binding Affinity | PHGDH | [7] |

| In Vivo Efficacy | Tumor growth delay | Xenograft Model (PC9) | N/A | [7] |

| Dosage (In Vivo) | 12.5, 25, 50 mg/kg (i.p.) | Xenograft Model (PC9) | N/A | [7] |

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic function of PHGDH. This initial action triggers a cascade of downstream cellular effects.

Enzymatic Inhibition

This compound binds to the PHGDH enzyme, leading to a reduction in its catalytic activity. This prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the committed step in serine biosynthesis.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Phgdh-IN-3 in Metabolic Flux Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phgdh-IN-3 is a potent and orally active inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is a critical metabolic node, diverting glycolytic intermediates to produce serine and downstream metabolites essential for cell proliferation, nucleotide synthesis, and redox balance.[2][3] In various cancers, PHGDH is overexpressed, making it a compelling target for therapeutic intervention.[3][4] this compound serves as a valuable chemical tool to investigate the role of the serine biosynthesis pathway in cancer metabolism and to study metabolic flux alterations upon its inhibition. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in metabolic flux analysis.

Mechanism of Action

PHGDH catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[2][5] This is the first and committed step in the serine biosynthesis pathway. This compound inhibits PHGDH, thereby blocking the synthesis of serine from glucose.[1] This inhibition leads to a reduction in the intracellular pool of serine and its derivatives, including glycine and one-carbon units essential for nucleotide synthesis and other anabolic processes.[2]

Data Presentation

In Vitro and In Vivo Activity of this compound

| Parameter | Value | Species/Cell Line | Reference |

| IC50 | 2.8 µM | Human PHGDH enzyme | [1] |

| Kd | 2.33 µM | Human PHGDH protein | [1] |

| Cellular Activity | Restricts de novo serine synthesis from glucose | MDA-MB-468 cells | [1] |

| In Vivo Efficacy | Significantly delayed tumor growth | PC9 xenograft mouse model | [1] |

Pharmacokinetic Properties of this compound in ICR Mice

| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) | Reference |

| AUC (h•ng/mL) | 38,358 ± 14,768 | 94,386 ± 23,416 | [1] |

| T1/2 (h) | 4.94 ± 0.38 | 4.74 ± 0.30 | [1] |

| Tmax (h) | - | 3.33 ± 1.15 | [1] |

| Cmax (ng/mL) | - | 8842 ± 1755 | [1] |

| CL_obs (mL/min/kg) | 0.48 ± 0.23 | - | [1] |

| Oral Bioavailability (F %) | - | 82.0 | [1] |

Signaling Pathways

The serine biosynthesis pathway is intricately linked with major signaling networks, most notably the mTOR pathway, which is a central regulator of cell growth and metabolism. Inhibition of PHGDH can have complex and context-dependent effects on mTOR signaling. In some instances, PHGDH inhibition can lead to the activation of mTORC1 signaling as a compensatory mechanism to nutrient stress.[6][7] However, in other contexts, PHGDH inhibition has been shown to induce autophagy in an mTOR-independent manner.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 6. "Targeting the PHGDH-mTOR Metabolic Axis in Osteosarcoma" by Richa Rathore [openscholarship.wustl.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. Phosphoglycerate dehydrogenase inhibition induces p-mTOR-independent autophagy and promotes multilineage differentiation in embryonal carcinoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining Phgdh-IN-3 with Other Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the serine biosynthesis pathway, which is often upregulated in various cancers to support rapid proliferation and overcome metabolic stress. Phgdh-IN-3 is a potent inhibitor of PHGDH, representing a promising therapeutic agent. These application notes provide a comprehensive overview of preclinical strategies for combining this compound with other cancer therapies to enhance anti-tumor efficacy. The following protocols and data are based on studies with well-characterized PHGDH inhibitors such as NCT-503 and CBR-5884, and can be adapted for this compound.

I. Combination Therapy Strategies

Several preclinical studies have demonstrated the synergistic potential of combining PHGDH inhibitors with other targeted therapies and conventional chemotherapeutics. The primary rationales for these combinations include dual targeting of cancer metabolism, overcoming chemoresistance, and enhancing immunotherapy.

Dual Inhibition of Glycolysis and Serine Synthesis: Combination with a PKM2 Inhibitor in Non-Small Cell Lung Cancer (NSCLC)

Inhibition of pyruvate kinase M2 (PKM2), another key enzyme in glycolysis, with inhibitors like PKM2-IN-1, leads to the accumulation of the glycolytic intermediate 3-phosphoglycerate (3-PG), which can be shunted into the serine biosynthesis pathway, thereby increasing PHGDH expression.[1] This compensatory mechanism can be effectively targeted by the concurrent inhibition of PHGDH with an agent like this compound. This combination has been shown to synergistically suppress cancer cell proliferation and induce apoptosis in NSCLC cell lines.[1][2]

Overcoming Chemoresistance: Combination with Doxorubicin in Triple-Negative Breast Cancer (TNBC)

In TNBC, treatment with doxorubicin can induce metabolic remodeling, leading to an increased flux of glucose into the serine synthesis pathway.[3] This pathway contributes to the production of glutathione (GSH), which helps to counteract the reactive oxygen species (ROS) generated by doxorubicin, thereby promoting drug resistance.[3] Combining a PHGDH inhibitor with doxorubicin can suppress this adaptive metabolic response, leading to increased oxidative stress and enhanced sensitivity to chemotherapy.[3]

Enhancing Immunotherapy: Combination with CAR-T Cell Therapy in Glioblastoma

The tumor microenvironment in glioblastoma (GBM) is often immunosuppressive. PHGDH-mediated metabolism in endothelial cells contributes to an aberrant tumor vasculature that limits T-cell infiltration.[4] Inhibition of PHGDH can help to "normalize" the tumor vasculature, thereby improving the infiltration and efficacy of chimeric antigen receptor (CAR)-T cell therapy.[4]

Targeting DNA Damage Repair: Combination with PARP Inhibitors in Ovarian Cancer

The PHGDH inhibitor CBR-5884 has been shown to act synergistically with the PARP inhibitor olaparib in epithelial ovarian cancer cells.[5] This combination leads to increased inhibition of cell proliferation, migration, and invasion.[5]

II. Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of PHGDH inhibitor combination therapies.

Table 1: In Vitro Efficacy of PHGDH Inhibitors Alone and in Combination

| Cancer Type | Cell Line | PHGDH Inhibitor | Combination Agent | Parameter | Value | Reference |

| NSCLC | A549 | NCT-503 | - | IC50 (72h) | 16.44 µM | [6] |

| NSCLC | A549 | NCT-503 | PKM2-IN-1 | Synergy | Synergistic inhibition of proliferation | [6] |

| Epithelial Ovarian Cancer | A2780, OVCAR3, ES-2 | CBR-5884 | Olaparib | Synergy | Synergistic inhibition of cell viability | [5] |

Table 2: In Vivo Efficacy of PHGDH Inhibitor Combination Therapy

| Cancer Type | Animal Model | PHGDH Inhibitor | Combination Agent | Key Finding | Reference |

| NSCLC | A549 Xenograft | NCT-503 | PKM2-IN-1 | Significant reduction in tumor volume compared to single agents | [6] |

| TNBC | Orthotopic Tumor Model | PHGDH shRNA | Doxorubicin | Enhanced doxorubicin efficacy | [3] |

| Glioblastoma | Murine GBM Model | Pharmacologic PHGDH inhibitor | EGFRvIII-targeted CAR-T cells | Sensitized tumors to CAR-T cell therapy | [7] |

| Renal Cell Carcinoma | HIF2α-KO-SU-R-786-o Xenograft | NCT-503 | - | Significant suppression of tumor growth | [8] |

III. Experimental Protocols

The following are detailed protocols for key experiments cited in the combination therapy studies. These can serve as a starting point for designing experiments with this compound.

Protocol 1: In Vitro Cell Viability and Synergy Assessment (NSCLC)

Objective: To determine the synergistic anti-proliferative effect of a PHGDH inhibitor (e.g., NCT-503) and a PKM2 inhibitor (PKM2-IN-1) on A549 NSCLC cells.

Materials:

-

A549 cells

-

DMEM media with 10% FBS

-

PHGDH inhibitor (e.g., NCT-503)

-

PKM2 inhibitor (PKM2-IN-1)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the PHGDH inhibitor and PKM2-IN-1.

-

Treat the cells with either single agents or combinations of both inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]

Protocol 2: Western Blot Analysis of Signaling Pathways (NSCLC)

Objective: To assess the effect of the combination treatment on key signaling proteins.

Materials:

-

A549 cells

-

PHGDH inhibitor (e.g., NCT-503)

-

PKM2-IN-1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., p-AMPK, p-mTOR, p-p70S6K, p53, Cyclin B1, cdc2, Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat A549 cells with the PHGDH inhibitor, PKM2-IN-1, or the combination for the desired time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Analyze the band intensities relative to the loading control.

Protocol 3: In Vivo Xenograft Tumor Growth Study (NSCLC)

Objective: To evaluate the in vivo anti-tumor efficacy of the combination therapy.

Materials:

-

A549 cells

-

Male BALB/c nude mice (6-8 weeks old)

-

Matrigel

-

PHGDH inhibitor (e.g., NCT-503)

-

PKM2-IN-1

-

Vehicle for drug administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS mixed with 100 µL of Matrigel) into the right flank of the mice.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, PHGDH inhibitor alone, PKM2-IN-1 alone, combination).

-

Administer the treatments as per the determined schedule (e.g., daily intraperitoneal injections).

-

Measure tumor volume with calipers every few days using the formula: Volume = (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[6]

IV. Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual inhibition of PKM2 and PHGDH in NSCLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repression of phosphoglycerate dehydrogenase sensitizes triple-negative breast cancer to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PHGDH-mediated endothelial metabolism drives glioblastoma resistance to chimeric antigen receptor T cell immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/ β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Troubleshooting & Optimization

optimizing Phgdh-IN-3 concentration for cell culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phgdh-IN-3, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate.[2][3] By inhibiting PHGDH, this compound blocks the production of serine, an amino acid crucial for the synthesis of proteins, nucleotides, and lipids, thereby impeding the growth of cancer cells that have a high dependency on this pathway.[1][2]

Q2: What is the IC50 of this compound?

The half-maximal inhibitory concentration (IC50) of this compound against PHGDH is 2.8 μM.[1]

Q3: In which cell lines is this compound expected to be most effective?

This compound is most effective in cell lines that exhibit amplification or overexpression of the PHGDH gene.[1] Such cancer cells are often highly dependent on the de novo serine biosynthesis pathway for their proliferation and survival. The breast cancer cell line MDA-MB-468 is an example of a cell line sensitive to PHGDH inhibition.[1]

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1][4] For detailed instructions on preparing stock solutions of various concentrations, refer to the solubility table provided by the supplier. To maintain the stability of the compound, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q5: What are the downstream effects of PHGDH inhibition with this compound?

Inhibition of PHGDH with this compound is expected to lead to a reduction in intracellular serine levels. This can have several downstream consequences, including:

-

Impaired protein synthesis.

-

Disruption of nucleotide synthesis, potentially leading to cell cycle arrest.

-

Reduced production of glutathione, a key antioxidant, which can increase cellular sensitivity to oxidative stress.

-

Alterations in cellular signaling pathways that are sensitive to nutrient availability, such as the mTORC1 pathway.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No or low inhibitory effect observed | Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit PHGDH in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a concentration range around the known IC50 (2.8 μM) and extend it to higher and lower concentrations. |

| Cell line independence: Your cell line may not be dependent on the de novo serine synthesis pathway and may rely on exogenous serine from the culture medium. | Test the effect of this compound in serine-depleted medium. If the inhibitory effect is enhanced, it suggests that the cells are compensating by importing serine. | |

| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound and store it properly in aliquots at -80°C. | |

| High cell toxicity or off-target effects | Concentration too high: The concentration of this compound may be in a toxic range for your cells. | Lower the concentration of this compound. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.5%). |

| Non-specific effects: At very high concentrations, small molecule inhibitors can have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a negative control compound with a similar chemical structure but no activity against PHGDH, if available. | |

| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response to the inhibitor. | Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and ensure consistent seeding densities for all experiments. |

| Inaccurate pipetting: Errors in preparing dilutions of this compound can lead to inconsistent final concentrations. | Use calibrated pipettes and perform serial dilutions carefully. |

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | Phosphoglycerate Dehydrogenase (PHGDH) | [1] |

| IC50 | 2.8 μM | [1] |

| Binding Affinity (Kd) | 2.33 μM | [1] |

| Solvent | DMSO | [1][4] |

| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month), protect from light | [1] |

Table 2: Example Concentration Ranges for Initial Experiments

| Experiment Type | Suggested Concentration Range (μM) | Notes |

| Dose-Response (Cell Viability) | 0.1 - 50 | To determine the EC50 in your cell line of interest. |

| Target Engagement (Serine Synthesis) | 1 - 20 | To confirm inhibition of the de novo serine synthesis pathway. |

| Long-term Proliferation Assays | 0.5 - 10 | Lower concentrations may be required for longer incubation times. |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the effective concentration (EC50) of this compound on cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Cell line of interest (e.g., MDA-MB-468)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range would be from 0.1 μM to 50 μM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Treatment: Remove the medium from the wells and add 100 μL of the prepared this compound dilutions or the vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the EC50 value.

Protocol 2: Assessing Target Engagement by Monitoring Serine Synthesis

This protocol uses stable isotope tracing to confirm that this compound is inhibiting the de novo serine synthesis pathway.

Materials:

-

This compound

-

Cell line of interest

-

Glucose-free DMEM

-

[U-13C6]-glucose

-

Dialyzed fetal bovine serum (dFBS)

-

LC-MS instrumentation

Procedure:

-

Cell Culture: Culture cells to ~80% confluency.

-

Treatment: Treat the cells with this compound at the desired concentration (e.g., 1x, 2x, and 5x the EC50) or a vehicle control for a predetermined time (e.g., 24 hours).

-

Isotope Labeling: Replace the culture medium with glucose-free DMEM supplemented with 10% dFBS and [U-13C6]-glucose. Incubate for a defined period (e.g., 8 hours).

-

Metabolite Extraction: Wash the cells with ice-cold saline and then extract the intracellular metabolites using a cold methanol/water/chloroform extraction method.

-

LC-MS Analysis: Analyze the polar metabolite fraction by LC-MS to measure the levels of labeled (M+3) and unlabeled (M+0) serine.

-

Data Analysis: Calculate the fraction of labeled serine in this compound treated cells compared to the vehicle-treated cells. A significant reduction in the M+3 serine fraction indicates target engagement.

Visualizations

References

potential off-target effects of Phgdh-IN-3

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Phgdh-IN-3. This resource is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: Currently, there is no publicly available data specifically detailing the off-target effects or a comprehensive selectivity profile for this compound. As with any small molecule inhibitor, it is crucial for researchers to independently validate the on-target effects and investigate potential off-target interactions within their specific experimental models.

Q2: Are there known off-target effects for other PHGDH inhibitors that could be relevant for this compound users?

A2: Yes. Another well-characterized PHGDH inhibitor, NCT-503, has been shown to exhibit off-target effects on cellular metabolism. Specifically, NCT-503 was found to reduce the synthesis of glucose-derived citrate and reroute glucose-derived carbons into the TCA cycle.[1][2][3][4] This effect was observed to be independent of PHGDH expression, indicating a true off-target mechanism.[1][2][3][4] While the exact molecular target responsible for this off-target activity of NCT-503 has not yet been identified, it highlights the potential for other PHGDH inhibitors to have unforeseen effects on metabolic pathways.

Q3: What is the on-target mechanism of action for this compound?

A3: this compound is an inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH).[5] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts 3-phosphoglycerate from glycolysis into 3-phosphohydroxypyruvate.[6][7] By inhibiting PHGDH, this compound is expected to decrease the production of serine and downstream metabolites that are crucial for cancer cell proliferation, such as nucleotides and other amino acids.

Troubleshooting Guide

This guide is designed to help researchers identify and address potential issues that may arise from off-target effects of this compound.

| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |

| Unexpected changes in cellular metabolism unrelated to serine biosynthesis (e.g., altered TCA cycle intermediates, unexpected changes in glycolysis). | The inhibitor may be interacting with other metabolic enzymes. For example, the PHGDH inhibitor NCT-503 was found to decrease glucose-derived citrate synthesis independently of PHGDH.[1][2][3][4] | - Perform metabolomic profiling (e.g., using mass spectrometry) to identify specific metabolic pathways that are altered. - Use 13C-glucose tracing to map changes in carbon flux through central metabolic pathways. - Compare the metabolic profile of cells treated with this compound to that of PHGDH knockout/knockdown cells to distinguish on-target from off-target metabolic effects. |

| Cellular phenotype (e.g., reduced proliferation, apoptosis) is observed in cell lines with low or no PHGDH expression. | The observed phenotype may be due to the inhibition of an alternative target that is essential for cell survival in that specific context. | - Confirm the PHGDH expression status of your cell lines via Western blot or qPCR. - Test the effect of this compound in a PHGDH knockout/knockdown model. If the phenotype persists, it is likely an off-target effect. - Consider performing a broad kinase screen or a cellular thermal shift assay (CETSA) to identify other potential binding partners of this compound. |

| Inconsistent or contradictory results between different experimental systems. | The expression and importance of potential off-targets can vary significantly between different cell types and tissues. | - Carefully characterize the expression levels of PHGDH and any suspected off-target proteins in each experimental system. - Validate key findings in a secondary model system to ensure the observed effects are not model-specific. |

Quantitative Data Summary

While specific off-target data for this compound is not available, the following table summarizes its known on-target potency and compares it with data for other PHGDH inhibitors.

| Inhibitor | Target | IC50 | Kd | Notes |

| This compound | PHGDH | 2.8 µM[5] | 2.33 µM[5] | Orally active.[5] |

| NCT-503 | PHGDH | ~2.5 µM | Not Reported | Known to have off-target effects on the TCA cycle.[1][2][3][4] |

| CBR-5884 | PHGDH | 33 ± 12 µM[8] | Not Reported | A noncompetitive inhibitor that disrupts the oligomerization state of PHGDH.[9] |

Experimental Protocols

1. Metabolomic Profiling to Identify Off-Target Metabolic Effects

This protocol provides a general workflow for identifying changes in cellular metabolism upon treatment with this compound.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points. Include vehicle-treated and untreated controls.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold saline.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifuge at maximum speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Metabolite Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: Compare the metabolite profiles of this compound-treated cells to control cells to identify significantly altered metabolites. Pathway analysis tools can be used to identify affected metabolic pathways.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to assess the binding of this compound to its intended target (PHGDH) and to identify potential off-targets in a cellular context.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (this compound) can stabilize the target protein, leading to a higher melting temperature.

-

Protein Extraction and Analysis:

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein (PHGDH) at each temperature using Western blotting or mass spectrometry.

-

-

Data Analysis: A shift in the melting curve of a protein in the presence of the inhibitor indicates a direct binding interaction.

Visualizations

Caption: On-target effect of this compound on the serine biosynthesis pathway.

Caption: Known off-target metabolic effect of the PHGDH inhibitor NCT-503.

Caption: Experimental workflow to investigate potential off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Addressing Phgdh-IN-3 Resistance Mechanisms

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phgdh-IN-3 and encountering potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2][3][4] By inhibiting PHGDH, this compound aims to reduce the production of serine and glycine, which are crucial for cancer cell proliferation, nucleotide synthesis, and maintaining redox balance.[1][5]

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?

A2: Acquired resistance to PHGDH inhibitors can arise from several metabolic adaptations.[1][2] Potential mechanisms include:

-

Metabolic Reprogramming: Cancer cells can adapt by upregulating alternative metabolic pathways to compensate for the inhibition of serine synthesis, such as increasing glutaminolysis.[6]

-

Increased Serine Uptake: Cells may increase their uptake of exogenous serine from the microenvironment to bypass the need for de novo synthesis.

-

Upregulation of the NAD+ Salvage Pathway: PHGDH activity is dependent on the availability of NAD+. An increase in the NAD+ salvage pathway can support residual PHGDH function.[1][7]

-

Enhanced Redox Homeostasis: Upregulation of pathways that produce antioxidants, such as glutathione synthesis which is downstream of serine metabolism, can counteract the oxidative stress induced by this compound.[1]

Q3: Are there known combination therapies that can overcome resistance to PHGDH inhibitors?

A3: Yes, combination therapies are a promising strategy. For example, combining a PHGDH inhibitor with an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which blocks the NAD+ salvage pathway, has shown synergistic cell death.[1] Targeting other metabolic vulnerabilities that arise in response to PHGDH inhibition is a key area of investigation.[6]

Q4: My this compound-resistant cells show increased expression of PHGDH. Is this a common resistance mechanism?

A4: While counterintuitive, it is possible for cells to upregulate the target protein in response to inhibition. In some cancers, PHGDH is upregulated at the translational level in response to chemotherapy, such as cisplatin.[8] This increased expression could potentially require higher concentrations of this compound to achieve the same level of inhibition.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.

| Potential Cause | Troubleshooting Step |

| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.[9][10] |

| Drug Dilution and Storage | Prepare fresh serial dilutions of this compound for each experiment. Verify the stability of the compound under your storage conditions. |

| Assay Duration | Ensure the duration of drug exposure is consistent and allows for at least one to two cell divisions.[9] |

| Solvent Effects | Test the effect of the drug solvent (e.g., DMSO) on cell viability at the concentrations used in your dilutions.[10] |

Issue 2: Development of a this compound resistant cell line is unsuccessful.

| Potential Cause | Troubleshooting Step |

| Drug Concentration | Start with a low dose of this compound (e.g., around the GI50) and incrementally increase the concentration every 2-3 weeks.[11] |

| Treatment Schedule | Consider a pulsed treatment schedule (alternating between drug exposure and recovery periods) in addition to continuous exposure.[12] |

| Cell Line Viability | Ensure that a small population of cells survives each dose escalation step to allow for the selection of resistant clones. |

| Timeframe | Developing drug resistance can be a lengthy process, sometimes taking several months.[12][13] |

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol outlines the process of developing a cancer cell line with acquired resistance to this compound through continuous drug exposure.

-

Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cancer cell line.[13]

-

Initial Drug Exposure: Culture the parental cell line in media containing this compound at a concentration equal to the IC50.

-

Monitor and Subculture: Monitor the cells for growth. When the cells reach approximately 80% confluency, subculture them into fresh media containing the same concentration of this compound.

-

Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold).[13]

-

Repeat and Select: Repeat steps 3 and 4 over several weeks to months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of this compound compared to the parental line.

-

Characterize the Resistant Line: Once a resistant line is established, confirm the shift in IC50 by performing a dose-response assay comparing the parental and resistant cell lines. A 3- to 10-fold increase in IC50 is often considered an indication of resistance.[13]

Protocol 2: Comparative Metabolomic Analysis of Sensitive vs. Resistant Cells

This protocol provides a framework for identifying metabolic changes associated with this compound resistance.

-

Cell Culture and Metabolite Extraction: Culture both the parental (sensitive) and this compound resistant cell lines in standard conditions. For the resistant line, maintain the selective pressure by including this compound in the media. Harvest cells in the exponential growth phase and perform metabolite extraction using a suitable method (e.g., methanol-chloroform extraction).

-

LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify a wide range of metabolites.

-

Data Analysis: Compare the metabolite profiles of the sensitive and resistant cell lines. Look for significant changes in metabolites related to the serine synthesis pathway (e.g., serine, glycine), central carbon metabolism, and redox balance (e.g., glutathione).

-

Pathway Analysis: Use pathway analysis software to identify metabolic pathways that are significantly altered in the resistant cells. This can provide insights into the compensatory mechanisms that the cells have developed.

Visualizations

Caption: Mechanism of action of this compound in the serine biosynthesis pathway.

Caption: Experimental workflow for generating and characterizing this compound resistant cells.

Caption: Potential mechanisms of acquired resistance to this compound.

References

- 1. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 5. What are PHGDH inhibitors and how do they work? [synapse.patsnap.com]

- 6. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. Frontiers | PHGDH Is Upregulated at Translational Level and Implicated in Platin-Resistant in Ovarian Cancer Cells [frontiersin.org]

- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.crownbio.com [blog.crownbio.com]

- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to PHGDH Inhibitors: Phgdh-IN-3 Versus Leading Alternatives

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phgdh-IN-3 with other prominent phosphoglycerate dehydrogenase (PHGDH) inhibitors, supported by available experimental data.

3-phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the serine biosynthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1] Elevated PHGDH expression is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This guide delves into a comparative analysis of this compound against three other well-characterized PHGDH inhibitors: NCT-503, CBR-5884, and BI-4924, offering a comprehensive overview of their biochemical potency, binding characteristics, and cellular activities.

At a Glance: Key Quantitative Data

The following table summarizes the key quantitative data for this compound and its comparators. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

| Inhibitor | IC50 (Enzymatic Assay) | Kd (Binding Affinity) | Cellular Activity (EC50/IC50) | Mechanism of Action |

| This compound | 2.8 µM[2] | 2.33 µM[2] | Effective in cells with PHGDH amplification/overexpression[2] | Orally active[2] |

| NCT-503 | 2.5 µM[3][4] | Not Reported | 8–16 μM in PHGDH-dependent cell lines[5] | Non-competitive with respect to 3-PG and NAD+[3] |

| CBR-5884 | 33 µM[6][7] | Not Reported | Selectively toxic to cancer cells with high serine biosynthesis[6][8] | Non-competitive; disrupts oligomerization[8] |

| BI-4924 | 3 nM[9][10] | Not Reported | 2.2 µM (disrupts serine biosynthesis at 72h)[9][10] | NAD+/NADH-competitive[10] |

Delving into the Details: A Head-to-Head Comparison

This compound emerges as a potent, orally active PHGDH inhibitor with an IC50 value of 2.8 µM and a high binding affinity (Kd = 2.33 µM).[2] Its demonstrated efficacy in cancer cell lines with PHGDH gene amplification or overexpression underscores its potential as a targeted therapeutic agent.[2]

NCT-503 exhibits a comparable in vitro potency to this compound with an IC50 of 2.5 µM.[3][4] It acts through a non-competitive mechanism of inhibition with respect to both the substrate (3-phosphoglycerate) and the cofactor (NAD+).[3] In cellular assays, NCT-503 shows selective toxicity towards cancer cell lines that are dependent on PHGDH for proliferation.[5]

CBR-5884 , with a higher IC50 of 33 µM, is a less potent inhibitor in enzymatic assays compared to this compound and NCT-503.[6][7] However, its unique mechanism of action, which involves non-competitive inhibition and disruption of the oligomeric state of PHGDH, sets it apart.[8] This inhibitor has also demonstrated selective toxicity in cancer cells with high serine biosynthetic activity.[6][8]

BI-4924 stands out as an exceptionally potent inhibitor, boasting an IC50 of 3 nM in enzymatic assays.[9][10] It functions as a competitive inhibitor with respect to the cofactor NAD+/NADH.[10] While its enzymatic potency is remarkable, its cellular activity for disrupting serine biosynthesis is observed in the low micromolar range after 72 hours of treatment.[9][10]

Visualizing the Science

To better understand the context of these inhibitors, the following diagrams illustrate the PHGDH signaling pathway and a general workflow for evaluating PHGDH inhibitors.

Caption: The PHGDH signaling pathway, a key metabolic route for de novo serine synthesis.

Caption: A generalized experimental workflow for the evaluation of PHGDH inhibitors.

Experimental Methodologies

The following are detailed protocols for key experiments cited in the comparison of PHGDH inhibitors.

PHGDH Enzyme Activity Assay

This assay is fundamental for determining the in vitro potency (IC50) of PHGDH inhibitors. A common method is a coupled-enzyme assay that measures the production of NADH.

-

Principle: The activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH. The NADH produced is then used by a diaphorase enzyme to reduce a probe (e.g., resazurin) into a fluorescent product (resorufin), which can be quantified.

-

Reagents:

-

Recombinant human PHGDH enzyme

-

PHGDH assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.1 mg/mL BSA)

-

3-phosphoglycerate (substrate)

-

NAD+ (cofactor)

-

Diaphorase

-

Resazurin

-

Test inhibitors dissolved in DMSO

-

-

Procedure:

-

Add PHGDH enzyme to the wells of a microplate.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding a mixture of 3-phosphoglycerate, NAD+, diaphorase, and resazurin.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence (e.g., Ex/Em = 530/590 nm) at multiple time points.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Cell Viability Assays (MTT, XTT, SRB)

These assays are used to assess the effect of PHGDH inhibitors on the proliferation and viability of cancer cells.

-

Principle: These colorimetric assays measure the metabolic activity of viable cells.

-

MTT: Reduced by mitochondrial dehydrogenases to a purple formazan product.

-

XTT: Reduced to a water-soluble orange formazan product.

-

SRB: Binds to basic amino acids in cellular proteins.

-

-

General Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PHGDH inhibitor for a specified period (e.g., 72 hours).

-

Add the respective assay reagent (MTT, XTT, or SRB) and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

-

Western Blotting for PHGDH Expression

Western blotting is used to confirm the expression levels of PHGDH in different cell lines and to assess the on-target effects of inhibitors.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects a specific protein using an antibody.

-

Procedure:

-

Lyse cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for PHGDH.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

-

Conclusion

The landscape of PHGDH inhibitors presents a range of options for researchers targeting the serine biosynthesis pathway. This compound stands as a promising candidate with good potency and oral availability. BI-4924 offers exceptional in vitro potency, while NCT-503 provides a well-characterized non-competitive inhibitor. CBR-5884, though less potent, presents a unique mechanism of action by disrupting PHGDH oligomerization. The choice of inhibitor will ultimately depend on the specific research question, experimental model, and desired pharmacological profile. This guide provides a foundational comparison to aid in the selection of the most appropriate tool for advancing research in this critical area of cancer metabolism.

References

- 1. selleckchem.com [selleckchem.com]

- 2. NCT-503 | Dehydrogenase | CAS 1916571-90-8 | Buy NCT-503 from Supplier InvivoChem [invivochem.com]

- 3. abcam.com [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. AffiASSAY® Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit (Colorimetric) | AffiGEN [affiassay.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to PHGDH Inhibitors: Phgdh-IN-3 vs. NCT-503

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH), Phgdh-IN-3 and NCT-503. PHGDH is a critical enzyme in the de novo serine biosynthesis pathway, a metabolic route often upregulated in cancer to support rapid cell proliferation. Both this compound and NCT-503 target this enzyme, making them valuable tools for cancer research and potential therapeutic development. This document summarizes their efficacy based on available experimental data, details the methodologies used in these studies, and visualizes the relevant biological pathways and experimental workflows.

At a Glance: Key Efficacy Parameters

| Parameter | This compound | NCT-503 |

| Target | Phosphoglycerate Dehydrogenase (PHGDH) | Phosphoglycerate Dehydrogenase (PHGDH) |

| IC50 Value | 2.8 µM | 2.5 µM |

| Mechanism of Action | Not specified | Non-competitive with respect to 3-PG and NAD+ |

| Oral Bioavailability | Yes (82.0% in mice) | Not reported |

In Vitro Efficacy

The in vitro potency of this compound and NCT-503 against the PHGDH enzyme is comparable, with IC50 values in the low micromolar range. NCT-503 has been extensively characterized across a panel of cancer cell lines, demonstrating selective toxicity towards those with high PHGDH expression.

Table 1: In Vitro Efficacy Data

| Parameter | This compound | NCT-503 |

| PHGDH IC50 | 2.8 µM | 2.5 µM[1] |

| Cellular EC50 | Not explicitly reported in the provided search results. | 8–16 μM in PHGDH-dependent cell lines (e.g., MDA-MB-468, BT-20)[1] |

| Binding Affinity (Kd) | 2.33 µM | Not explicitly reported in the provided search results. |

| Notes | Has sensitivity to cell lines with PHGDH gene amplification or overexpression. | Shows minimal cross-reactivity against a panel of other dehydrogenases and 168 GPCRs.[1] |

In Vivo Efficacy

Both inhibitors have demonstrated anti-tumor activity in preclinical xenograft models. This compound has the notable advantage of being orally active.

Table 2: In Vivo Efficacy Data

| Parameter | This compound | NCT-503 |

| Animal Model | Balb/c nude mice with PC9 xenografts | NOD.SCID mice with MDA-MB-468 and MDA-MB-231 orthotopic xenografts |

| Dosing | 12.5, 25, 50 mg/kg, i.p., once daily for 31 days | 40 mg/kg, i.p., daily |

| Observed Effects | Significant delay in tumor growth and reduction in tumor weight at 25 mg/kg. | Reduced growth and weight of PHGDH-dependent MDA-MB-468 xenografts; no effect on PHGDH-independent MDA-MB-231 xenografts.[1] |

Pharmacokinetic Properties

A key differentiator between the two compounds is the available pharmacokinetic data, with this compound showing excellent oral bioavailability.

Table 3: Pharmacokinetic Data

| Parameter | This compound (in ICR mice) | NCT-503 (in mice) |

| Administration Route | Intravenous (1 mg/kg) and Oral (3 mg/kg) | Intraperitoneal |

| AUC (h•ng/mL) | 38,358 ± 14,768 (i.v.), 94,386 ± 23,416 (p.o.) | 14,700 hr*ng/mL |

| Half-life (T1/2) | 4.94 ± 0.38 h (i.v.), 4.74 ± 0.30 h (p.o.) | 2.5 h |

| Cmax (ng/mL) | 8842 ± 1755 (p.o.) | ~20 µM in plasma |

| Oral Bioavailability (F%) | 82.0% | Not reported |

Signaling Pathways and Experimental Workflows

PHGDH in the Serine Biosynthesis Pathway

The diagram below illustrates the central role of PHGDH in the de novo serine biosynthesis pathway, which branches off from glycolysis. Inhibition of PHGDH by compounds like this compound and NCT-503 blocks the conversion of 3-phosphoglycerate to 3-phospho-hydroxypyruvate, thereby depleting the cell of de novo synthesized serine and its downstream metabolites, which are crucial for nucleotide synthesis and cell proliferation.

Caption: The role of PHGDH in the serine biosynthesis pathway and its inhibition.

General Experimental Workflow for PHGDH Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of PHGDH inhibitors, from initial in vitro screening to in vivo efficacy studies.

References

Validating Phgdh-IN-3 Activity: A Comparative Guide with Genetic Knockdown

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor Phgdh-IN-3 with genetic knockdown methods for validating the activity of Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.

The PHGDH Signaling Pathway

The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) plays a crucial role in cellular metabolism by catalyzing the first and rate-limiting step in the de novo serine biosynthesis pathway.[1][2] This pathway converts the glycolytic intermediate 3-phosphoglycerate into serine, an amino acid essential for the synthesis of proteins, nucleotides, and other critical biomolecules.[3][4][5][6] Upregulation of PHGDH has been observed in various cancers, making it an attractive target for therapeutic intervention.[1][7][8] this compound is a small molecule inhibitor designed to block the enzymatic activity of PHGDH.

Comparison of this compound and Genetic Knockdown

Both pharmacological inhibition with this compound and genetic knockdown of PHGDH are valuable tools for studying the function of this enzyme. The choice between these methods depends on the specific experimental goals. This compound offers a rapid and reversible means of inhibiting PHGDH activity, while genetic knockdown provides a more long-term and specific ablation of the protein.

| Feature | This compound | Genetic Knockdown (siRNA/shRNA) |

| Mechanism of Action | Small molecule inhibitor that binds to PHGDH, blocking its enzymatic activity. | Post-transcriptional gene silencing, leading to the degradation of PHGDH mRNA and reduced protein expression. |

| Specificity | Can have off-target effects, though this compound is reported to be relatively selective. | Highly specific to the target mRNA sequence, minimizing off-target effects with proper design. |

| Reversibility | Reversible upon removal of the compound. | Long-lasting, but transient with siRNA; can be made stable with shRNA. |

| Speed of Action | Rapid onset of inhibition. | Slower onset, requiring time for mRNA and protein turnover. |

| In Vivo Application | Orally active, allowing for in vivo studies in animal models.[7] | Can be challenging for systemic delivery in vivo, often requiring viral vectors. |

Quantitative Comparison of PHGDH Inhibition

The following table summarizes the reported efficacy of this compound and other known PHGDH inhibitors. Direct quantitative comparisons with genetic knockdown are limited in the literature; however, the functional outcomes of both approaches, such as reduced cell proliferation, can be compared.

| Compound/Method | Target | IC50 / EC50 | Cell Line | Effect on Serine Synthesis | Effect on Cell Viability |

| This compound | PHGDH | IC50: 2.8 µM[7] | MDA-MB-468 | Reduces de novo serine synthesis from glucose.[7] | Inhibits proliferation of PHGDH-dependent cancer cells.[7] |

| NCT-503 | PHGDH | IC50: 2.5 µM[9] | MDA-MB-468 | Reduces production of glucose-derived serine.[9] | EC50: 8-16 µM in PHGDH-dependent cell lines.[9] |

| CBR-5884 | PHGDH | IC50: 33 µM[10] | MDA-MB-468 | Decreases de novo serine synthesis by ~30%.[10] | Selectively toxic to cancer cell lines with high serine biosynthetic activity.[10] |

| PHGDH siRNA | PHGDH mRNA | N/A | MDA-MB-468 | Impairs serine synthesis.[11] | Reduces cell proliferation.[12] |

Experimental Protocols

To validate the activity of this compound and compare it to genetic knockdown, a series of key experiments can be performed. Detailed protocols for these assays are provided below.

siRNA-Mediated Knockdown of PHGDH

This protocol outlines a general procedure for transiently knocking down PHGDH expression using small interfering RNA (siRNA).

Materials:

-

PHGDH-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium

-

6-well tissue culture plates

-

Target cells (e.g., MDA-MB-468)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation:

-

In one tube, dilute 20 pmol of PHGDH siRNA or control siRNA in 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

-

-

Transfection Complex Formation: Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.

-

Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and 1.8 mL of complete medium.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

Validation of Knockdown: Harvest the cells to assess PHGDH protein levels by Western blot or mRNA levels by qRT-PCR.

Western Blot Analysis of PHGDH Expression

This protocol is used to quantify the protein levels of PHGDH following treatment with this compound or siRNA knockdown.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PHGDH

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative PHGDH protein levels.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

CCK-8 reagent

-

96-well tissue culture plates

-

Target cells

-

This compound

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound or perform siRNA knockdown as described previously. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the untreated control.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the on-target activity of this compound by comparing its effects with those of PHGDH genetic knockdown.

References

- 1. toolsbiotech.com [toolsbiotech.com]

- 2. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PHGDH Antibody | Cell Signaling Technology [cellsignal.com]

- 9. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

Cross-Validation of PHGDH Inhibitor Efficacy: A Mass Spectrometry-Based Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the efficacy of Phosphoglycerate Dehydrogenase (PHGDH) inhibitors, with a focus on mass spectrometry-based approaches. We present supporting experimental data and detailed protocols to facilitate the robust evaluation of these promising therapeutic agents.

PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route for cancer cell proliferation.[1][2][3][4][5][6] This pathway diverts glycolytic intermediates towards the production of serine and other essential biomolecules required for rapid cell growth, including nucleotides and lipids.[2][7] Consequently, PHGDH has emerged as a significant therapeutic target in oncology, particularly for cancers exhibiting high PHGDH expression, such as certain breast cancers, melanomas, and gliomas.[8][9] The development of small molecule inhibitors targeting PHGDH, such as CBR-5884, NCT-503, and WQ-2101, offers a promising avenue for cancer therapy.[10][11] However, rigorous validation of their on-target effects and downstream metabolic consequences is crucial. Mass spectrometry has proven to be an indispensable tool for this purpose, offering both quantitative and qualitative insights into the molecular effects of PHGDH inhibition.

Data Presentation: Quantitative Analysis of PHGDH Inhibitor Effects

Mass spectrometry-based metabolomics allows for the precise quantification of changes in intracellular metabolite levels following treatment with a PHGDH inhibitor. This provides direct evidence of target engagement and the downstream impact on cellular metabolism.

| Inhibitor | Cell Line | Assay Type | Key Findings | Reference |

| CBR-5884 | Breast Cancer & Melanoma | LC-MS Metabolomics | Specifically inhibited serine synthesis by 30%.[10] Selectively toxic to cancer cell lines with high serine biosynthetic activity. | [10] |

| NCT-503 | PHGDH-dependent cancer cell lines | LC-MS Metabolomics | Reduced production of M+3 serine from U-13C glucose.[11] EC50s of 8–16 µM in PHGDH-dependent cell lines.[11] | [11] |

| WQ-2101 | HCT116 (Colon Cancer) | LC-HRMS Metabolomics | Induced large-scale metabolomic changes related to serine-glycine-one-carbon metabolism, glycolysis, and nucleotide metabolism.[12] | [12] |

| Oridonin | sPHGDH (recombinant protein) | Mass Spectrometry Analysis | Covalently binds to C18 of PHGDH, leading to decreased substrate affinity.[8] | [8] |

| α-ketothioamides | PHGDH (recombinant protein) | NanoUPLC/MS | Identified an allosteric binding site on the ACT regulatory domain of PHGDH.[2] | [2] |

Mandatory Visualization

Caption: The serine biosynthesis pathway and its inhibition by a PHGDH inhibitor.

Caption: A generalized workflow for mass spectrometry-based validation of PHGDH inhibitors.

Experimental Protocols

Metabolomics Analysis for Serine Synthesis Inhibition

This protocol provides a method to quantify the inhibition of de novo serine synthesis in cancer cells treated with a PHGDH inhibitor using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Treatment:

-

Culture PHGDH-dependent cancer cell lines (e.g., MDA-MB-468, BT-20) in standard media.

-

Treat cells with the PHGDH inhibitor at various concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

-

For stable isotope tracing, culture cells in media containing U-13C-glucose.

2. Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS Analysis:

-

Reconstitute the dried metabolites in a suitable solvent (e.g., 100 µL water).[11]

-

Perform chromatographic separation using a SeQuant ZIC-pHILIC column (2.1 × 150 mm, 5 µM).[11]

-

Set the flow rate to 0.1 ml per minute and the column temperature to 25°C.[11]

-

Analyze the samples using a high-resolution mass spectrometer in negative ion mode to detect serine and related metabolites.

4. Data Analysis:

-

Process the raw data to identify and quantify metabolites, including labeled (M+3) and unlabeled serine.

-

Normalize the data to an internal standard and cell number.

-

Perform statistical analysis to compare metabolite levels between inhibitor-treated and control groups.

Proteomics Analysis for Target Engagement and Binding Site Identification

This protocol outlines a method to identify the binding site of a covalent PHGDH inhibitor using mass spectrometry.

1. Protein Incubation and Digestion:

-

Incubate recombinant sPHGDH (1 µM) with the inhibitor (e.g., oridonin) at various concentrations for 1 hour at room temperature.[8]

-

Remove the unbound inhibitor using ultracentrifugation.

-

Precipitate the protein with pre-cooled acetone.

-

Resuspend the protein pellet and digest it with trypsin overnight.[8]

2. Mass Spectrometry Analysis:

-

Analyze the resulting peptides by nanoUPLC/MS.[2]

-

Perform tandem mass spectrometry (MS/MS) to sequence the peptides and identify post-translational modifications, including covalent adducts from the inhibitor.

3. Data Analysis:

-

Search the MS/MS data against the protein sequence database to identify the modified peptides.

-

Manually validate the spectra of the modified peptides to confirm the site of covalent modification.

Conclusion

The cross-validation of PHGDH inhibitor results with mass spectrometry is a powerful and essential approach in modern drug discovery. Metabolomics studies provide quantitative evidence of on-target activity by measuring the direct impact on the serine biosynthesis pathway. Proteomics approaches can elucidate the precise mechanism of action by identifying inhibitor binding sites and characterizing the inhibitor-protein interaction. The detailed protocols and comparative data presented in this guide offer a framework for researchers to design and execute robust validation studies for novel PHGDH inhibitors, ultimately accelerating the development of effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | PHGDH Is Upregulated at Translational Level and Implicated in Platin-Resistant in Ovarian Cancer Cells [frontiersin.org]

- 4. Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. mdpi.com [mdpi.com]

- 7. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comparative Analysis of Phgdh-IN-3 and its Analogs for Cancer Therapy

A detailed guide for researchers on the performance, experimental validation, and mechanisms of a promising class of PHGDH inhibitors.

In the landscape of cancer metabolism, the serine biosynthesis pathway has emerged as a critical target for therapeutic intervention. Central to this pathway is the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first and rate-limiting step. Its overexpression in various cancers has spurred the development of targeted inhibitors. Among these, Phgdh-IN-3 and its analogs have shown significant promise. This guide provides a comprehensive comparative analysis of this compound and other key PHGDH inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison of PHGDH Inhibitors

The following tables summarize the in vitro and in vivo performance of this compound and a selection of its analogs and other notable PHGDH inhibitors.

| Compound | PHGDH IC50 (μM) | Binding Affinity (Kd, μM) | Cell Line(s) with Sensitivity | Reference |

| This compound (D8) | 2.8 | 2.33 | MDA-MB-468, PC9 | [1] |

| Analog D2 | 1.9 | Not Reported | Not Reported | [1] |

| Analog D5 | 0.98 | Not Reported | Not Reported | [1] |

| Analog D9 | 1.5 | Not Reported | Not Reported | [1] |

| NCT-503 | 2.5 ± 0.6 | Not Reported | MDA-MB-468 | [2][3] |

| CBR-5884 | 33 ± 12 | Not Reported | Melanoma and breast cancer lines with high serine synthesis | [4][5] |

| BI-4916 | Not Reported | Not Reported | MDA-MB-468 | [6] |

| Oridonin | 0.48 ± 0.02 | Not Reported | MDA-MB-468 | [6] |

| Withaferin A | 0.59 ± 0.01 | Not Reported | Not Reported | [7] |

| Ixocarpalactone A | 1.66 ± 0.28 | Not Reported | PHGDH high-expressing cells | [7] |

| Indole Amide 1 | 0.238 ± 0.035 | Ki = 0.214 ± 0.026 | Carney cells | [4] |

| α-Ketothioamide | Ki = 27 ± 7 | Not Reported | Not Reported | [4] |

Table 1: In Vitro Performance of PHGDH Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) and binding affinity (Kd) of this compound and other inhibitors against the PHGDH enzyme.

| Compound | Animal Model | Dosing Regimen | Efficacy | Reference |

| This compound (D8) | PC9 xenograft mouse model | 12.5, 25, 50 mg/kg, i.p., once daily for 31 days | Significant delay in tumor growth and reduction in tumor weight at 25 mg/kg. | [1] |

| NCT-503 | MDA-MB-468 orthotopic xenografts | Not specified | Reduced tumor volume and weight. | [2] |

| Ixocarpalactone A | Xenograft mouse model | Not specified | Exhibited anti-cancer activity. | [7] |

Table 2: In Vivo Efficacy of Selected PHGDH Inhibitors. This table summarizes the reported in vivo anti-tumor effects of this compound and other inhibitors in preclinical cancer models.

Signaling Pathways and Experimental Workflows

To better understand the context of PHGDH inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the serine biosynthesis pathway and a typical experimental workflow for inhibitor screening.

Caption: The serine biosynthesis pathway, highlighting the role of PHGDH.

Caption: A typical workflow for the evaluation of PHGDH inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of PHGDH inhibitors.

PHGDH Enzymatic Activity Assay